

Unraveling the Enigmatic DNA Relaxing Activity of DNA Ligase 1: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Human DNA Ligase 1 (LIG1) is a critical enzyme primarily known for its canonical role in maintaining genome integrity by catalyzing the formation of phosphodiester bonds to seal single-strand breaks in DNA. This function is essential during DNA replication, particularly in joining Okazaki fragments on the lagging strand, and in various DNA repair pathways. However, emerging evidence has unveiled a non-canonical function of LIG1: an intrinsic, AMP-dependent DNA relaxing activity. This technical guide provides an in-depth exploration of this lesser-known activity, summarizing the current understanding of its mechanism, presenting available data, and detailing experimental protocols for its investigation. This guide is intended for researchers in molecular biology, drug discovery, and related fields who seek to understand and explore this multifaceted enzyme's full range of activities.

Core Concepts: Beyond Ligation

Contrary to its well-defined role as a DNA ligase, LIG1 possesses the ability to relax supercoiled DNA. This activity is mechanistically distinct from its ligation function and does not represent a simple reversal of the ligation reaction. The key features of this DNA relaxing activity are:

 AMP-Dependence: The relaxing activity is critically dependent on the presence of adenosine monophosphate (AMP) and magnesium ions (Mg²⁺).



- Nicking-Closing Mechanism: The process is believed to occur via a "nicking-closing" mechanism, where the enzyme transiently cleaves one strand of the DNA backbone and then reseals it, leading to a stepwise removal of supercoils.
- Inhibition by ATP and Pyrophosphate: The relaxing activity is inhibited by the substrates of the forward ligation reaction, namely ATP and pyrophosphate (PPi). This suggests a potential regulatory interplay between the two opposing activities of the enzyme.

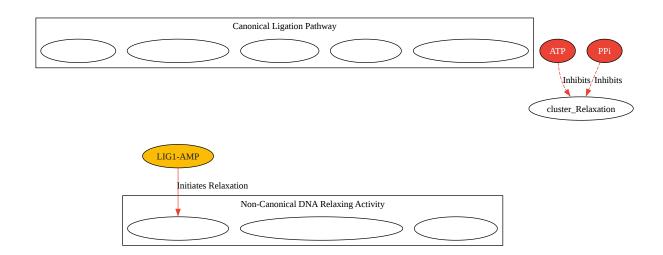
This non-canonical function positions LIG1 in a unique light, suggesting its potential involvement in cellular processes that require modulation of DNA topology, a role traditionally ascribed to topoisomerases.

Mechanistic Insights

The precise molecular mechanism underlying the DNA relaxing activity of LIG1 is still under investigation. However, based on available data, a plausible model can be proposed. The core catalytic domains of LIG1, including the DNA Binding Domain (DBD), Adenylation Domain (AdD), and Oligonucleotide/Oligosaccharide Binding (OB) fold domain, are likely involved.

The process is initiated by the binding of the LIG1-AMP complex to a supercoiled DNA molecule. In the presence of Mg²⁺, the enzyme is thought to catalyze a nucleophilic attack on the phosphodiester backbone, resulting in a transient single-strand nick. This nick allows for the rotation of the DNA strands, leading to the relaxation of superhelical tension. Subsequently, the enzyme reseals the nick, completing the "nicking-closing" cycle. This cycle can be repeated, leading to a gradual, stepwise relaxation of the supercoiled DNA.





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Quantitative Data

To date, there is a significant lack of quantitative kinetic data specifically for the DNA relaxing activity of LIG1. The majority of published research has focused on the kinetics of the ligation reaction. The following table summarizes the known kinetic parameters for the ligation activity of human DNA Ligase 1. This data is provided for context and as a baseline for future comparative studies.



Parameter	Value	Conditions	Reference
kcat (ligation)	$0.81 \pm 0.1 \mathrm{s}^{-1}$	Saturating nicked DNA (1 μM) and ATP (100 μM), varying MgCl ₂ (0.2–30 mM)	[1]
K _m (ATP)	12 μΜ	Saturating DNA (1 μM) and high Mg ²⁺ (30 mM)	[1]
Km (nicked DNA)	Varies with conditions	Not explicitly stated in a single value	
KMg	0.71 ± 0.2 mM	For kcat in multiple- turnover ligation	[1]

Note: The absence of quantitative data for the relaxing activity highlights a significant gap in the field and an opportunity for future research.

Experimental Protocols DNA Supercoil Relaxation Assay

This assay is the primary method for investigating the DNA relaxing activity of DNA Ligase 1. It relies on the differential migration of supercoiled and relaxed DNA topoisomers in an agarose gel.

Materials:

- Purified recombinant human DNA Ligase 1 (LIG1)
- Supercoiled plasmid DNA (e.g., pBR322 or a similar plasmid)
- 10x LIG1 Relaxation Buffer: 500 mM Tris-HCl (pH 7.5), 100 mM MgCl₂, 10 mM DTT
- Adenosine Monophosphate (AMP) solution (e.g., 100 mM stock)
- ATP solution (for inhibition control, e.g., 100 mM stock)



- Sodium pyrophosphate (PPi) solution (for inhibition control, e.g., 100 mM stock)
- Stop Solution: 50 mM EDTA, 0.5% SDS, 25% glycerol, 0.05% bromophenol blue
- Agarose
- 1x TAE or TBE buffer
- DNA intercalating agent (e.g., ethidium bromide or SYBR Safe)
- DNA ladder

Procedure:

- Reaction Setup:
 - \circ On ice, prepare a master mix for the desired number of reactions. For a single 20 μ L reaction, combine:
 - 2 μL of 10x LIG1 Relaxation Buffer
 - 200-500 ng of supercoiled plasmid DNA
 - AMP to a final concentration of 1-5 mM (optimization may be required)
 - Nuclease-free water to a final volume of 18 μL.
 - For control reactions, prepare tubes with:
 - No enzyme (negative control)
 - ATP (e.g., 1 mM final concentration) in place of AMP (inhibition control)
 - PPi (e.g., 1 mM final concentration) in addition to AMP (inhibition control)
- Enzyme Addition:
 - \circ Add 2 μ L of a freshly diluted LIG1 solution to each reaction tube. The optimal enzyme concentration needs to be determined empirically, but a starting point could be in the

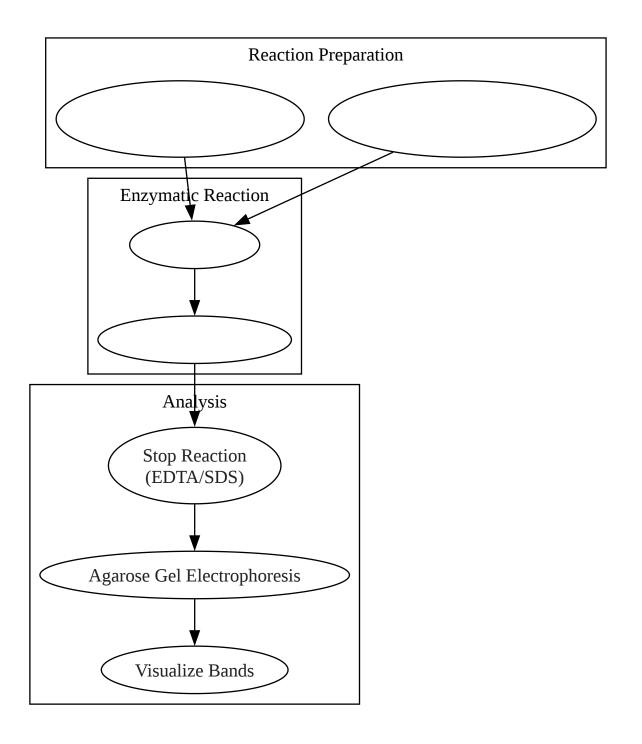


range of 50-200 nM.

Incubation:

- Incubate the reactions at 37°C for 30-60 minutes. A time-course experiment is recommended to determine the optimal incubation time.
- · Reaction Termination:
 - Stop the reactions by adding 5 μL of Stop Solution to each tube and mix thoroughly.
- Agarose Gel Electrophoresis:
 - Prepare a 0.8-1.0% agarose gel in 1x TAE or TBE buffer.
 - Load the entire reaction mixture into the wells of the gel.
 - Run the gel at a low voltage (e.g., 1-5 V/cm) to ensure good separation of topoisomers.
- Visualization:
 - Stain the gel with an appropriate DNA intercalating agent.
 - Visualize the DNA bands under UV or blue light. Supercoiled DNA will migrate faster than the relaxed topoisomers. The degree of relaxation can be assessed by the appearance of a ladder of bands corresponding to different topoisomers.





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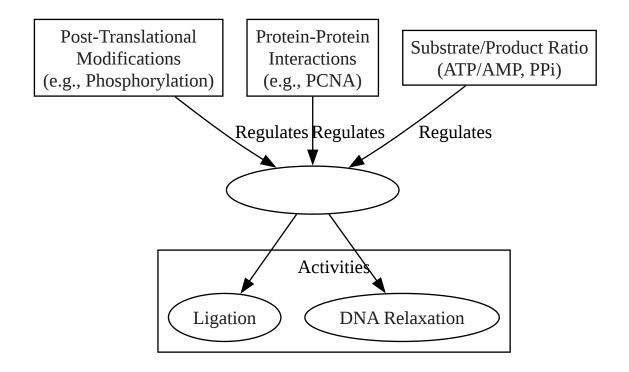
Regulation and Biological Significance

The cellular regulation of LIG1's DNA relaxing activity is an area that requires further investigation. However, several potential regulatory mechanisms can be postulated based on the known regulation of its canonical function.



- Post-Translational Modifications (PTMs): LIG1 is known to be regulated by phosphorylation.
 Phosphorylation of specific serine residues in the N-terminal region of LIG1 has been shown to modulate its interaction with other proteins, such as Replication Factor C (RFC). It is plausible that these or other PTMs could also influence the non-canonical relaxing activity, potentially by altering the enzyme's conformation or its affinity for DNA.
- Protein-Protein Interactions: LIG1 interacts with a host of other proteins at the replication fork
 and at sites of DNA repair, most notably with Proliferating Cell Nuclear Antigen (PCNA).
 While the interaction with PCNA is known to be critical for the efficient ligation of Okazaki
 fragments, its role in the DNA relaxing activity remains to be elucidated. It is possible that
 PCNA or other interacting partners could either stimulate or inhibit this non-canonical
 function.

The biological significance of LIG1's DNA relaxing activity is not yet fully understood. However, its existence suggests that LIG1 may play a more direct role in managing DNA topology than previously appreciated. This activity could be important in contexts where localized and transient relaxation of DNA is required, such as during the initiation of DNA replication or transcription, or in the resolution of topological stress that arises during DNA repair.



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Future Directions and Implications for Drug Discovery

The discovery of LIG1's DNA relaxing activity opens up new avenues for research and therapeutic intervention. A deeper understanding of this non-canonical function could reveal novel roles for LIG1 in cellular processes and disease. For drug development professionals, this presents an opportunity to design and screen for inhibitors that specifically target either the ligation or the relaxing activity of LIG1. The development of compounds that selectively modulate one activity over the other could lead to more targeted and effective therapeutic strategies, particularly in the context of cancer, where the dysregulation of DNA replication and repair is a hallmark.

Conclusion

The DNA relaxing activity of DNA Ligase 1 is a fascinating and underexplored aspect of this essential enzyme. While much remains to be discovered about its precise mechanism, regulation, and biological significance, the available evidence clearly indicates that LIG1 is more than just a simple DNA ligase. This technical guide provides a comprehensive overview of the current knowledge and serves as a foundation for future investigations into this enigmatic function. Further research in this area is poised to provide significant insights into the intricate mechanisms of genome maintenance and may unveil new therapeutic targets for a range of human diseases.

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